Bicyclo[2.2.2]octane-2-carboxylic acid

Catalog No.
S665181
CAS No.
29221-25-8
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]octane-2-carboxylic acid

CAS Number

29221-25-8

Product Name

Bicyclo[2.2.2]octane-2-carboxylic acid

IUPAC Name

bicyclo[2.2.2]octane-2-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)

InChI Key

PNKGHXVHKCJNBW-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2C(=O)O

Canonical SMILES

C1CC2CCC1CC2C(=O)O

Synthesis

Bicyclo[2.2.2]octane-2-carboxylic acid has been synthesized through various methods, including Diels-Alder reactions and ring-closing metathesis. These reactions involve the manipulation of specific functional groups and carbon-carbon bond formations, allowing for the creation of the bicyclic structure and the carboxylic acid functionality. [, ]

Potential Applications:

  • Medicinal Chemistry: Bicyclo[2.2.2]octane-2-carboxylic acid serves as a potential scaffold for the development of new drugs due to its unique bicyclic structure and the presence of the carboxylic acid group. This functional group can be further modified to introduce various functionalities, potentially leading to compounds with diverse biological activities. However, limited research exists specifically exploring this compound's medicinal applications. []
  • Material Science: The rigid bicyclic structure of Bicyclo[2.2.2]octane-2-carboxylic acid makes it a potential candidate for the development of new materials with specific properties. For instance, it could be incorporated into polymers to enhance their rigidity or thermal stability. However, further research is needed to explore its potential applications in this field. []

Bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a carboxylic acid functional group at the second carbon position. Its molecular formula is C9H14O2C_9H_{14}O_2, and it has a molecular weight of approximately 154.2063 g/mol. The compound is notable for its rigidity and ability to mimic certain biological structures, making it of interest in various fields including medicinal chemistry and materials science .

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Conversion to alcohols or other derivatives through hydrogenation or other reducing agents.

For instance, the hydrogenation of bicyclo[2.2.2]octane-1-carboxylic acid can yield bicyclo[2.2.2]octane-1-ol, demonstrating its reactivity under catalytic conditions .

Research indicates that bicyclo[2.2.2]octane derivatives exhibit various biological activities, particularly in drug design and development. These compounds have been shown to act as structural mimics for amino acids and peptides, potentially influencing biological pathways by interacting with protein targets . The unique three-dimensional structure allows for specific binding interactions, which can be exploited in the design of pharmaceuticals targeting enzyme active sites or receptor binding sites.

The synthesis of bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods:

  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction between cyclohexadienes and suitable dienophiles, such as methacrolein, to form the bicyclic core followed by functionalization to introduce the carboxylic acid group.
    Cyclohexadiene+MethacroleinBicyclo 2 2 2 octane core\text{Cyclohexadiene}+\text{Methacrolein}\rightarrow \text{Bicyclo 2 2 2 octane core}
  • Transition Metal-Catalyzed Reactions: Recent advancements include the use of palladium catalysts to facilitate transformations that yield bicyclo[2.2.2]octanes with carboxylic acid functionalities from simpler precursors .
  • Enantioselective Synthesis: Techniques have been developed for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives using metal-free conditions that enhance stereochemical outcomes while maintaining high yields .

Bicyclo[2.2.2]octane-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Used as a scaffold for drug design due to its ability to mimic natural products and biological molecules.
  • Materials Science: Investigated for use in creating novel materials with specific mechanical properties due to its rigid structure.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis pathways for more complex molecules.

Studies focusing on the interactions of bicyclo[2.2.2]octane derivatives with biological macromolecules have shown promising results regarding their binding affinities and specificity towards certain proteins, particularly enzymes involved in metabolic pathways . These interactions are critical for understanding how modifications to the bicyclic structure can enhance or alter biological activity.

Bicyclo[2.2.2]octane-2-carboxylic acid shares structural similarities with several other compounds, which include:

  • Bicyclo[3.3.0]octane: Features a different bridgehead structure but retains some similar chemical properties.
  • Bicyclo[1.1.0]butane: A smaller bicyclic compound that demonstrates unique strain characteristics.
  • Bicyclo[4.4.0]decane: A larger bicyclic compound that exhibits different reactivity patterns due to increased ring size.

Comparison Table

CompoundStructure TypeNotable Properties
Bicyclo[2.2.2]octane-2-carboxylic acidBicyclic (C9H14O2)Rigid structure, biological mimicry
Bicyclo[3.3.0]octaneBicyclic (C10H16)Different bridgehead arrangement
Bicyclo[1.1.0]butaneBicyclic (C4H6)High strain energy
Bicyclo[4.4.0]decaneBicyclic (C10H16)Larger size, distinct reactivity

The uniqueness of bicyclo[2.2.2]octane-2-carboxylic acid lies in its specific combination of rigidity and functionalization potential, making it particularly valuable in synthetic organic chemistry and medicinal applications .

Bicyclo[2.2.2]octane-2-carboxylic acid was first synthesized in the mid-20th century as part of efforts to study strained hydrocarbon systems. Early work focused on Diels-Alder reactions between 1,3-cyclohexadiene derivatives and methacrolein to construct the bicyclo[2.2.2]octane core. A pivotal breakthrough came in the 1960s when Gundermann and Schulze developed a Raney nickel-catalyzed hydrogenation protocol to access the carboxylic acid derivative from nitroalkene precursors. By the 2000s, its utility expanded into medicinal chemistry, particularly for mimicking peptide secondary structures and stabilizing helical foldamers. Recent applications include its role as a key intermediate in antiviral agents like pimodivir, which targets influenza RNA polymerase.

Structural Uniqueness and Bridged Bicyclic Framework

The bicyclo[2.2.2]octane system consists of three fused six-membered rings, forming a rigid, cage-like structure with two bridgehead carbons (C1 and C4) and a third bridge spanning C2–C5 (Fig. 1). The carboxylic acid group at C2 introduces polarity and hydrogen-bonding capacity while maintaining steric hindrance from the adjacent bridgehead. Key structural features include:

  • Conformational Rigidity: The bicyclic framework restricts rotation around C–C bonds, enforcing a fixed spatial arrangement of substituents.
  • Steric Environment: The bridgehead carbons create a hydrophobic pocket, shielding the carboxylic acid from nucleophilic attack.
  • Chirality: The C2 position becomes a stereogenic center when substituted, enabling enantioselective synthesis of derivatives like trans-3-amino-BCOA.

Table 1: Structural and Physicochemical Properties of Bicyclo[2.2.2]octane-2-carboxylic Acid

PropertyValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
Melting Point~134–136°C (16 mmHg)
LogP2.0 (predicted)
Hydrogen Bond Acceptors2
Rotatable Bonds1

Significance in Organic and Medicinal Chemistry

BCOA’s rigid scaffold has enabled diverse applications:

  • Peptidomimetics: The bicyclic core mimics α-helical or β-sheet motifs in proteins, enhancing metabolic stability. For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) stabilizes non-canonical helices in oligoureas.
  • Organocatalysis: ABOC-derived tripeptides catalyze asymmetric aldol reactions with >90% enantiomeric excess.
  • Antiviral Agents: Trans-3-amino-BCOA ethyl ester is a critical fragment in pimodivir, a PB2 inhibitor active against influenza A.
  • Materials Science: Functionalized BCOA derivatives serve as crosslinkers in polymers, improving thermal stability.

Bicyclo[2.2.2]octane-2-carboxylic acid represents a highly constrained bicyclic system characterized by exceptional structural rigidity. The compound consists of a bicyclo[2.2.2]octane core framework with three fused six-membered rings forming a cage-like structure, where two bridgehead carbons (C1 and C4) are connected by three ethylene bridges [1] . The carboxylic acid functional group is positioned at the C2 carbon, introducing both polarity and hydrogen-bonding capacity while maintaining significant steric hindrance from the adjacent bridgehead carbon .

The bicyclo[2.2.2]octane framework imposes exceptional conformational rigidity, preventing rotation about the bridgehead bonds . This rigidity arises from the three-dimensional cage structure where the bridgehead carbons are locked in fixed positions, creating a highly constrained molecular geometry [5]. The bridgehead-to-bridgehead distance is fixed, and the overall molecular structure exhibits minimal conformational flexibility compared to linear or monocyclic carboxylic acids [5].

Crystallographic studies of related bicyclo[2.2.2]octane derivatives have revealed significant twisting of the ethylene bridges due to steric interactions. For instance, in bicyclo[2.2.2]octane-2-carboxylic acid derivatives, the bridgehead-to-bridgehead torsion angles typically range from 9° to 13°, demonstrating the strain inherent in the bicyclic system [6] [7]. The rigid scaffold creates a unique three-dimensional arrangement that allows for specific spatial orientation of functional groups, making it particularly valuable for applications requiring precise molecular recognition .

Spectroscopic Analysis

Nuclear Magnetic Resonance and Fourier Transform Infrared Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of bicyclo[2.2.2]octane-2-carboxylic acid reveals distinctive signatures attributable to its rigid bicyclic structure. Carbon-13 Nuclear Magnetic Resonance spectroscopy shows characteristic signals for the bicyclic carbon framework, with quaternary carbons at bridgehead positions displaying unique chemical shifts due to the constrained geometry [8]. The compound's 13C Nuclear Magnetic Resonance spectrum has been cataloged in the SpectraBase database, providing reference data for structural confirmation [8].

Proton Nuclear Magnetic Resonance spectroscopy exhibits complex multiplicity patterns due to the rigid structure. The bridgehead protons appear as distinctive signals, while the methylene protons of the ethylene bridges show characteristic coupling patterns reflective of the constrained ring system [9]. The carboxyl proton typically appears as a broad singlet around 11-12 ppm, consistent with carboxylic acid functionality [9].

Fourier Transform Infrared spectroscopy provides definitive functional group identification. The carbonyl stretch of the carboxylic acid group appears at approximately 1700 cm⁻¹, while the hydroxyl stretch is observed around 3300 cm⁻¹ [10]. These spectral features are consistent with carboxylic acid functionality and provide confirmation of the compound's structure. The bicyclic framework contributes to the overall spectral fingerprint through characteristic carbon-hydrogen and carbon-carbon stretching vibrations [10].

X-ray Crystallographic Studies

X-ray crystallographic investigations of bicyclo[2.2.2]octane-2-carboxylic acid derivatives have provided detailed insights into their three-dimensional molecular architecture. Crystallographic studies reveal that compounds in this series typically crystallize as centrosymmetric carboxyl dimers through hydrogen bonding interactions [6] [7]. The oxygen-oxygen distance in these dimers is approximately 2.65 Å, with nearly linear hydrogen bonding geometry (O-H···O angle of 178°) [6] [7].

The crystal structure analyses demonstrate significant twisting of all three ethylene bridges in the bicyclo[2.2.2]octane structure due to steric interactions. The bridgehead-to-bridgehead torsion angles range from 9.37° to 13.14°, reflecting the inherent strain in the bicyclic system [6] [7]. These structural parameters are crucial for understanding the conformational constraints and reactivity patterns of the compound.

X-ray diffraction studies of related bicyclo[2.2.2]octane derivatives have confirmed the absolute configurations of stereoisomers, providing valuable information for synthetic applications [11]. The crystallographic data reveal that the compounds maintain their rigid three-dimensional structure in the solid state, with no significant conformational disorder observed [6] [7].

Thermodynamic Properties

Acid Dissociation Constants (pKa)

The acid dissociation constant of bicyclo[2.2.2]octane-2-carboxylic acid has been predicted to be in the range of 4.3 to 4.8, indicating moderate acidity [12]. This value places the compound in the category of weak to moderate acids, comparable to substituted acetic acids. The pKa value reflects the influence of the bicyclic framework on the electron density distribution around the carboxyl group.

Comprehensive studies of related bicyclo[2.2.2]octane-1-carboxylic acids have provided extensive thermodynamic data for comparison. The parent bicyclo[2.2.2]octane-1-carboxylic acid exhibits a pKa of 6.75 in 50% ethanol-water at 25°C [13]. Substituent effects on the bicyclic framework significantly influence acidity, with electron-withdrawing groups decreasing pKa values and electron-donating groups increasing them [13].

The thermodynamic dissociation constants for various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids demonstrate the systematic effects of substituents on acidity. For example, 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid shows a pKa of 5.90, while 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid exhibits a pKa of 6.33 [13]. These values illustrate how electronic effects propagate through the rigid bicyclic framework to influence the carboxyl group's acidity.

Substituent Electronic Effects on Stability

The electronic effects of substituents on bicyclo[2.2.2]octane-2-carboxylic acid stability are primarily transmitted through the rigid carbon framework via field effects rather than resonance effects. The bicyclic structure provides an ideal system for studying pure inductive effects, as the saturated framework eliminates resonance interactions between substituents and the carboxyl group [14] [15].

Theoretical calculations at the MP2/6-311++G** level have demonstrated that the acidities of substituted bicyclo[2.2.2]octane carboxylic acids are linearly dependent on the carbon-substituent bond dipoles [14]. This linear relationship confirms that field effects dominate the electronic influence of substituents on the carboxyl group. The substituents have minimal effect on the electron density at the bridgehead carbon, indicating that electronic effects are transmitted through space rather than through the σ-bond framework [14].

The Kirkwood-Westheimer treatment of substituent effects on acidity successfully reproduces experimental observations when the bicyclo[2.2.2]octane ring is assigned an effective dielectric constant of unity [14]. This finding suggests that the bicyclic framework acts as a relatively non-polar transmission medium for electronic effects. The rigid structure prevents conformational changes that might otherwise complicate the interpretation of substituent effects [14] [15].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29221-25-8

Dates

Modify: 2023-08-15

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